Ralinepag sodium anhydrous

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ralinepag sodium anhydrous is a potent, titratable, orally administered prostacyclin (IP) receptor agonist used to treat pulmonary arterial hypertension. It is known for its ability to significantly reduce pulmonary vascular resistance and improve exercise capacity in patients with this condition .

Preparation Methods

The synthesis of ralinepag sodium anhydrous involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The industrial production methods typically involve the use of high-purity reagents and solvents to ensure the final product’s efficacy and safety. Specific details on the synthetic routes and reaction conditions are proprietary and not publicly disclosed .

Chemical Reactions Analysis

Ralinepag sodium anhydrous undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions can produce reduced forms of the compound .

Scientific Research Applications

Ralinepag sodium anhydrous has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicine, it is primarily used to treat pulmonary arterial hypertension by reducing pulmonary vascular resistance and improving exercise capacity. In biology, it is used to study the mechanisms of prostacyclin receptor activation and its effects on vascular function. In chemistry, it serves as a model compound for studying the synthesis and reactivity of prostacyclin receptor agonists .

Mechanism of Action

The mechanism of action of ralinepag sodium anhydrous involves its binding to the prostacyclin (IP) receptor, leading to the activation of intracellular signaling pathways that result in vasodilation and inhibition of smooth muscle cell proliferation. This reduces pulmonary vascular resistance and improves blood flow in the lungs. The molecular targets and pathways involved include the cyclic adenosine monophosphate (cAMP) pathway and the inhibition of platelet aggregation .

Comparison with Similar Compounds

Ralinepag sodium anhydrous is unique among prostacyclin receptor agonists due to its high potency, oral bioavailability, and long half-life. Similar compounds include selexipag and treprostinil, which also target the prostacyclin receptor but differ in their pharmacokinetic profiles and administration routes. This compound offers the advantage of once-daily dosing and a more favorable side effect profile compared to these other compounds .

Properties

CAS No. |

1187856-43-4 |

|---|---|

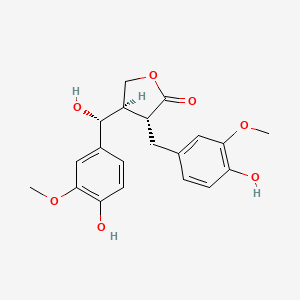

Molecular Formula |

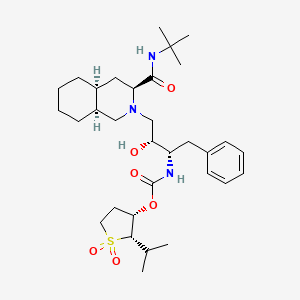

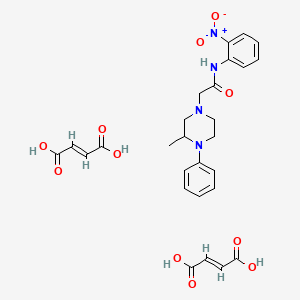

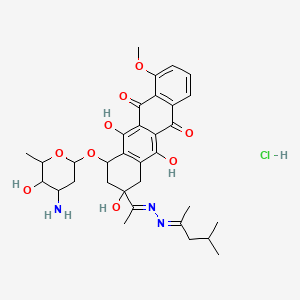

C23H25ClNNaO5 |

Molecular Weight |

453.9 g/mol |

IUPAC Name |

sodium;2-[[4-[[(4-chlorophenyl)-phenylcarbamoyl]oxymethyl]cyclohexyl]methoxy]acetate |

InChI |

InChI=1S/C23H26ClNO5.Na/c24-19-10-12-21(13-11-19)25(20-4-2-1-3-5-20)23(28)30-15-18-8-6-17(7-9-18)14-29-16-22(26)27;/h1-5,10-13,17-18H,6-9,14-16H2,(H,26,27);/q;+1/p-1 |

InChI Key |

KDQFEGDAYHKNDI-UHFFFAOYSA-M |

Canonical SMILES |

C1CC(CCC1COCC(=O)[O-])COC(=O)N(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.[Na+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.